molecular formula C12H8FNO2 B5827894 Pyridin-3-yl 3-fluorobenzoate

Pyridin-3-yl 3-fluorobenzoate

Cat. No.: B5827894
M. Wt: 217.20 g/mol
InChI Key: WEXVVFNBWDXJIB-UHFFFAOYSA-N
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Description

Pyridin-3-yl 3-fluorobenzoate is an organic compound that features a pyridine ring attached to a 3-fluorobenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and fluorobenzoate groups imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is generally carried out in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Pyridin-3-yl 3-fluorobenzyl alcohol.

    Substitution: Pyridin-3-yl 3-substituted benzoate derivatives.

Scientific Research Applications

Pyridin-3-yl 3-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the fluorobenzoate moiety can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Pyridin-3-yl benzoate
  • Pyridin-3-yl 4-fluorobenzoate
  • Pyridin-2-yl 3-fluorobenzoate

Comparison: Pyridin-3-yl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. Compared to Pyridin-3-yl benzoate, the presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability. When compared to Pyridin-3-yl 4-fluorobenzoate, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards biological targets.

Properties

IUPAC Name

pyridin-3-yl 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-1-3-9(7-10)12(15)16-11-5-2-6-14-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXVVFNBWDXJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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